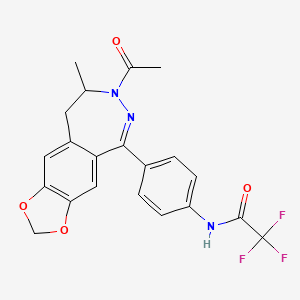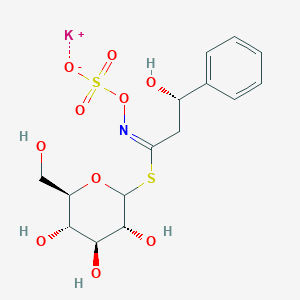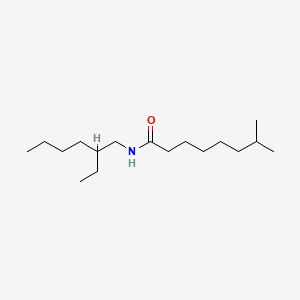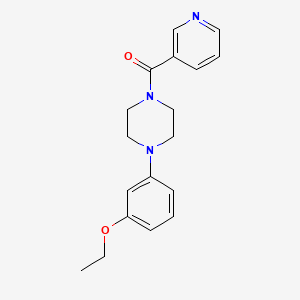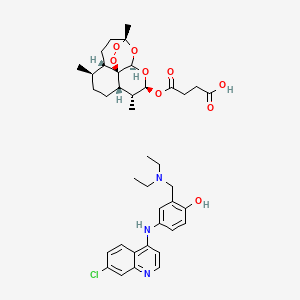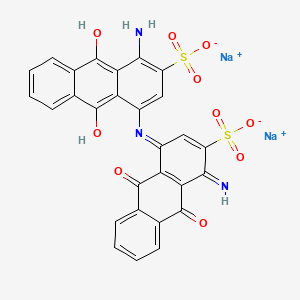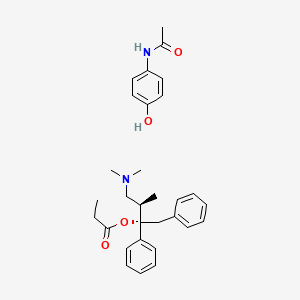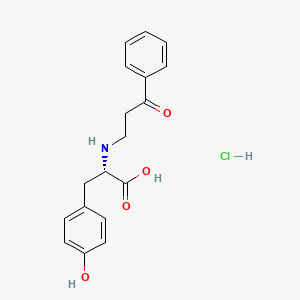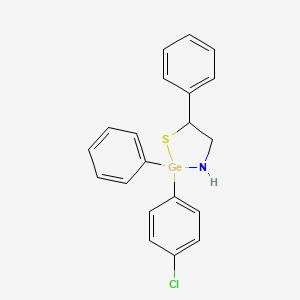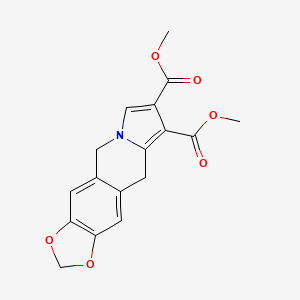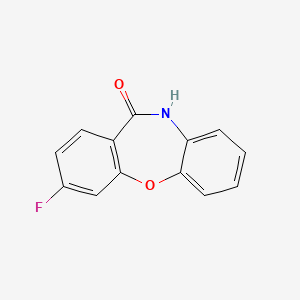
Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- is a chemical compound belonging to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. The addition of a fluorine atom at the 3-position can significantly alter the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- typically involves the following steps:
Formation of the Oxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and ortho-hydroxybenzamides.
Fluorination: Introduction of the fluorine atom at the 3-position can be done using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as ligands in catalytic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine
Pharmaceuticals: May serve as a lead compound for the development of new drugs, particularly those targeting neurological conditions.
Industry
Material Science:
Mechanism of Action
The mechanism of action of Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Dibenz(b,f)(1,4)oxazepin-11(10H)-one: The non-fluorinated analog.
Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 2-fluoro-: Fluorinated at a different position.
Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 4-fluoro-: Another positional isomer.
Uniqueness
The presence of the fluorine atom at the 3-position can significantly alter the compound’s chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated analogs. This makes it a unique compound with potentially distinct applications and properties.
Properties
CAS No. |
109790-32-1 |
|---|---|
Molecular Formula |
C13H8FNO2 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
9-fluoro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H8FNO2/c14-8-5-6-9-12(7-8)17-11-4-2-1-3-10(11)15-13(9)16/h1-7H,(H,15,16) |
InChI Key |
MYZOFOAXNCQMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


